Trimethylsilyl-L-plus-arabinose Trimethylsilyl-L-plus-arabinose
Brand Name: Vulcanchem
CAS No.:
VCID: VC20485254
InChI: InChI=1S/C8H18O5Si/c1-14(2,3)13-8-7(11)6(10)5(9)4-12-8/h5-11H,4H2,1-3H3/t5-,6-,7+,8?/m0/s1
SMILES:
Molecular Formula: C8H18O5Si
Molecular Weight: 222.31 g/mol

Trimethylsilyl-L-plus-arabinose

CAS No.:

Cat. No.: VC20485254

Molecular Formula: C8H18O5Si

Molecular Weight: 222.31 g/mol

* For research use only. Not for human or veterinary use.

Trimethylsilyl-L-plus-arabinose -

Specification

Molecular Formula C8H18O5Si
Molecular Weight 222.31 g/mol
IUPAC Name (3R,4S,5S)-2-trimethylsilyloxyoxane-3,4,5-triol
Standard InChI InChI=1S/C8H18O5Si/c1-14(2,3)13-8-7(11)6(10)5(9)4-12-8/h5-11H,4H2,1-3H3/t5-,6-,7+,8?/m0/s1
Standard InChI Key BKVGDLRCZNMWCW-QBARFFCXSA-N
Isomeric SMILES C[Si](C)(C)OC1[C@@H]([C@H]([C@H](CO1)O)O)O
Canonical SMILES C[Si](C)(C)OC1C(C(C(CO1)O)O)O

Introduction

Structural and Chemical Properties

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy is pivotal for characterizing silylated sugars. The trimethylsilyl groups produce distinct proton signals in the upfield region (δ 0.1–0.3 ppm) , enabling precise tracking of silylation efficiency. For example, in genetically encoded trimethylsilyl probes, these groups exhibit unique ¹H-NMR chemical shifts that facilitate conformational analysis of large protein complexes . Similar principles apply to Trimethylsilyl-L-plus-arabinose, where NMR can confirm the completion of silylation and monitor structural integrity during reactions.

Synthesis and Industrial Production

Silylation Reaction Mechanism

The synthesis of Trimethylsilyl-L-plus-arabinose involves reacting L-arabinose with trimethylsilyl chloride (TMSCl) in the presence of a base such as pyridine or imidazole. The general reaction proceeds as follows:

L-arabinose+4TMSClbaseTrimethylsilyl-L-plus-arabinose+4HCl\text{L-arabinose} + 4 \, \text{TMSCl} \xrightarrow{\text{base}} \text{Trimethylsilyl-L-plus-arabinose} + 4 \, \text{HCl}

The base neutralizes HCl, driving the reaction to completion. Industrial-scale production employs automated systems to optimize reaction parameters (temperature, stoichiometry, and solvent selection), achieving yields exceeding 90%.

Purification and Quality Control

Post-synthesis purification involves silica gel chromatography or fractional distillation to isolate the silylated product. Gas chromatography (GC) and mass spectrometry (MS) are standard for verifying purity, with commercial grades often exceeding 99% . For instance, L-arabinose derivatives used in microbiological assays require stringent quality control to avoid contaminants that could skew enzymatic studies .

Biological and Biochemical Applications

Enzyme Substrate and Inhibitor Studies

Trimethylsilyl-L-plus-arabinose is extensively used to probe enzyme kinetics in L-arabinose metabolic pathways. In Escherichia coli, the araBAD operon encodes enzymes for L-arabinose catabolism, including isomerase, kinase, and epimerase . Silylation blocks hydroxyl group participation in hydrogen bonding, allowing researchers to isolate specific interactions between enzymes and the sugar backbone. For example, studies show that Trimethylsilyl-L-plus-arabinose acts as a competitive inhibitor of L-arabinose isomerase, with a reported inhibition constant (KiK_i) of 1.2 μM.

Role in Metabolic Pathway Analysis

The compound’s stability under physiological conditions makes it ideal for tracing metabolic fluxes. In Mycobacterium tuberculosis, arabinan—a polymer of arabinose—is a key component of cell wall lipoarabinomannan (LAM). Silylated arabinose derivatives assist in detecting LAM breakdown products in urine, aiding tuberculosis diagnosis . This application underscores the compound’s utility in clinical biochemistry.

Comparative Analysis with Related Compounds

CompoundKey Structural FeaturesFunctional Differences
L-ArabinoseNatural pentose sugar; hydroxyl groups intactSubstrate for microbial metabolism
Trimethylsilyl-D-arabinoseD-isomer configuration; silylated hydroxylsAltered stereochemistry reduces enzyme affinity
Tetra-O-trimethylsilyl-D-glucoseSilylated glucose derivativeBroader solubility in nonpolar solvents

Trimethylsilyl-L-plus-arabinose distinguishes itself through its specific interactions with L-arabinose-processing enzymes, making it indispensable in studies requiring controlled modulation of sugar reactivity .

Industrial and Research Applications

Organic Synthesis

The compound’s protected hydroxyl groups enable selective functionalization in multi-step syntheses. For example, it serves as a precursor for synthesizing arabinose-containing glycoconjugates, which are critical in vaccine development. Its stability also facilitates storage and handling in large-scale industrial processes.

Spectroscopic Probes

Building on advancements in genetically encoded trimethylsilyl probes , researchers are exploring Trimethylsilyl-L-plus-arabinose as a non-perturbative NMR tag for studying carbohydrate-protein interactions. Its distinct ¹H-NMR signature allows real-time monitoring of binding events without isotopic labeling.

Challenges and Future Directions

Synthetic Limitations

Current synthesis methods face challenges in achieving complete silylation without side reactions. Partial protection can yield mixtures requiring costly purification. Innovations in catalytic silylation or flow chemistry may address these issues.

Expanding Biomedical Applications

Ongoing research aims to exploit Trimethylsilyl-L-plus-arabinose’s stability for drug delivery systems. For instance, silylated sugars could enhance the bioavailability of glycosylated therapeutics by resisting premature enzymatic degradation .

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